1,3-Di-tert-butylthiourea

描述

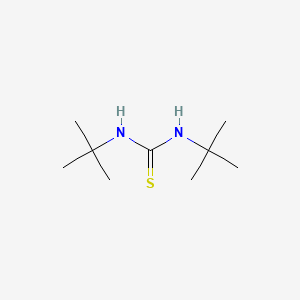

Structure

3D Structure

属性

IUPAC Name |

1,3-ditert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHEXFMSAISLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193424 | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-95-6 | |

| Record name | N,N′-Bis(1,1-dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[di-tert-butyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1,3 Di Tert Butylthiourea

Established Synthetic Routes to 1,3-Di-tert-butylthiourea

The synthesis of this compound, a symmetrical thiourea (B124793), is approached through several established methods, each with variations to accommodate the steric bulk of the tert-butyl groups.

Condensation Reactions of Amines with Carbon Disulfide

The most direct and common method for synthesizing symmetrical thioureas is the condensation reaction of a primary amine with carbon disulfide (CS₂). organic-chemistry.orgnih.gov In this process, two equivalents of the amine react with one equivalent of carbon disulfide. For this compound, this involves the reaction of tert-butylamine (B42293) with CS₂.

The general reaction is often facilitated by a base and can be carried out in various solvents. organic-chemistry.org Efficient and environmentally friendly methods have been developed that utilize an aqueous medium for the synthesis of symmetrical and unsymmetrical thioureas from aliphatic primary amines and CS₂. organic-chemistry.org Some protocols even achieve the synthesis under solvent-free conditions, for example, by simple mixing of the amine and CS₂. researchgate.net

Variations and Optimized Protocols in Symmetrical Thiourea Synthesis

To improve yields and reaction times, especially for sterically demanding substrates, several optimized protocols have been developed. One approach involves the use of oxidants in a one-pot reaction with amines and carbon disulfide in water. Another method employs microwave irradiation on the reactants adsorbed on a surface like alumina (B75360), which has been shown to produce symmetrical thioureas like N,N'-di-n-butylthiourea rapidly and in high yield. researchgate.net

Photoredox catalysis presents a modern approach, using visible light to facilitate the synthesis from amines and CS₂ under mild conditions. sioc-journal.cn This method demonstrates good functional group tolerance and operational simplicity. sioc-journal.cn Additionally, promoters such as carbon tetrabromide have been shown to significantly accelerate the reaction between primary amines and carbon disulfide, leading to high yields in shorter reaction times without the need for heating. lnu.edu.cn

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Primary amine, CS₂, water, reflux | Environmentally friendly, simple | organic-chemistry.org |

| One-pot Oxidation | Amine, CS₂, oxidant (e.g., H₂O₂), water | Mild conditions, high purity and yield | |

| Microwave-Assisted | Amine, CS₂, alumina surface, microwave irradiation | Rapid reaction, solvent-free | researchgate.net |

| Photoredox Catalysis | Amine, CS₂, photocatalyst, visible light | Mild conditions, good functional group tolerance | sioc-journal.cn |

| Promoter-Assisted | Amine, CS₂, CBr₄ | Accelerated reaction, high yields at ambient temperature | lnu.edu.cn |

Alternative Preparative Strategies for Sterically Hindered Thioureas

The steric hindrance from the tert-butyl groups in this compound can significantly lower reaction rates and yields. Consequently, alternative strategies have been explored. One such method involves the C−H activation of cyclic formaldehyde (B43269) aminals with elemental sulfur (S₈), which circumvents the use of the highly flammable and toxic CS₂. researchgate.net However, for substrates with tert-butyl groups (R=tBu), this reaction was found to yield the target thiourea in low amounts, with ionic carbenium thiocyanates being the dominant product. researchgate.net

Another strategy involves the desulfurization of dithiocarbamate (B8719985) intermediates, which are formed from the reaction of an amine and CS₂. Reagents like nickel boride have been used for the desulfurization of thioureas, although the products can vary, with N,N′-dialkylthioureas yielding formamidines. researchgate.net The synthesis of sterically hindered thioureas often benefits from a two-step approach where an isothiocyanate is first formed and then reacted with a second amine. However, for symmetrical thioureas, direct methods are generally preferred if conditions can be optimized to overcome the steric barriers. The challenge with bulky amines like tert-butylamine is highlighted in other areas of coordination chemistry, where their steric hindrance prevents the formation of expected products. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound.

Proposed Reaction Pathways and Intermediates

The formation of thioureas from amines and carbon disulfide is generally believed to proceed through a dithiocarbamate intermediate. The proposed mechanism involves the following steps:

Nucleophilic Attack: The primary amine (tert-butylamine) acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic dithiocarbamate intermediate. nih.gov

Proton Transfer: A second molecule of the amine acts as a base, deprotonating the nitrogen atom of the zwitterion to form a dithiocarbamate salt.

Elimination/Second Attack: The dithiocarbamate intermediate can then react further. In the synthesis of symmetrical thioureas, this intermediate reacts with another molecule of the primary amine. This subsequent attack, accompanied by the elimination of hydrogen sulfide (B99878) (H₂S), yields the final 1,3-disubstituted thiourea product. nih.gov

An alternative pathway involves the decomposition of the dithiocarbamic acid intermediate into an isothiocyanate (e.g., tert-butyl isothiocyanate) and H₂S. The newly formed isothiocyanate then rapidly reacts with another molecule of the amine to give the thiourea.

Under photoredox catalysis, the proposed mechanism involves the initial nucleophilic addition of the amine to CS₂ to form the dithiocarbamate, which then undergoes a single electron transfer to generate a thiyl radical. sioc-journal.cn Dimerization of these radicals forms a reactive disulfide, which then reacts with another amine molecule to produce the thiourea. sioc-journal.cn

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

Reaction conditions have a profound impact on the synthesis of thioureas.

Solvent: The choice of solvent can influence reaction rates and yields. While many syntheses employ organic solvents, the use of water has been shown to be effective and environmentally benign. organic-chemistry.org In some cases, solvent-free conditions, such as neat mixing or grinding, can provide quantitative yields, particularly with reactive starting materials. researchgate.netresearchgate.net

Base/Catalyst: The presence of a base can facilitate the deprotonation of the intermediate, driving the reaction forward. organic-chemistry.org In photoredox catalysis, the choice of base and solvent was optimized, with DABCO in acetonitrile (B52724) providing a 95% yield for a model reaction. sioc-journal.cn Brønsted acids have also been shown to enhance the efficiency of thiourea catalysts in other types of reactions, suggesting that additives can significantly modulate reactivity. csic.es

Temperature: Reaction temperatures can vary from ambient to reflux conditions. organic-chemistry.orglnu.edu.cn Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization studies have shown that for certain protocols, there is an optimal temperature to maximize yield, above which decomposition can occur. researchgate.netresearchgate.net

Reagent Stoichiometry and Nature: The ratio of amine to CS₂ is critical. For symmetrical thioureas, a 2:1 ratio is typically used. lnu.edu.cn The nucleophilicity of the amine plays a significant role; sterically hindered amines like tert-butylamine are less reactive, which can necessitate more forcing conditions or specialized catalytic systems to achieve good efficiency. nih.govnih.gov

| Parameter | Observation | Impact on Efficiency/Selectivity | Reference |

|---|---|---|---|

| Solvent | Water, acetonitrile, and solvent-free conditions are effective. | Aqueous media offer a green alternative. Acetonitrile with a base was optimal in a photoredox system. | organic-chemistry.orgsioc-journal.cn |

| Base | Bases like triethylamine (B128534) or DABCO are often used. | Facilitates the formation of the dithiocarbamate intermediate and improves yield. | sioc-journal.cn |

| Temperature | Reactions are run from ambient to reflux temperatures. | Higher temperatures can increase reaction rates but may require optimization to prevent side reactions or product decomposition. | researchgate.net |

| Steric Hindrance | Bulky amines (e.g., tert-butylamine) exhibit lower reactivity. | Reduces reaction efficiency, often requiring harsher conditions or specialized methods to achieve high yields. | researchgate.netnih.gov |

Derivatization and Functionalization Strategies

The molecular architecture of this compound, featuring a reactive thiocarbonyl center flanked by two bulky tert-butyl groups, dictates its derivatization potential. Functionalization strategies primarily target the electron-rich sulfur and nitrogen atoms of the thiourea moiety. These approaches allow for the synthesis of a diverse array of derivatives, including metal complexes, heterocyclic systems, and various organosulfur compounds. ontosight.ai

Chemical Transformations at the Thiourea Core

The thiourea core (N-C(S)-N) is the principal site of chemical reactivity in this compound. The presence of a "soft" sulfur donor atom and two nitrogen atoms allows for a variety of chemical transformations, including metal coordination, oxidation, and participation in cyclization reactions. ontosight.aimdpi.com

Metal Coordination: this compound and its structural analogs, such as 1,3-diisobutylthiourea, are effective ligands in coordination chemistry. ontosight.ai They readily form complexes with various metal ions, typically coordinating through the nucleophilic sulfur atom. ontosight.aimdpi.com This interaction has been leveraged to create polynuclear metal complexes with unique structural arrangements. For example, research on the closely related 1,3-diisobutyl thiourea has demonstrated its ability to form tri-nuclear, bi-nuclear, and even hexa-nuclear complexes with copper(I) and silver(I) salts. mdpi.com The steric bulk of the alkyl groups plays a significant role in saturating the coordination sphere of the central metal ion. mdpi.com Similarly, N,N'-di-tert-butylthiourea has been used to form triply bridged dimeric complexes with antimony halides (SbX₃), which can serve as precursors for advanced materials.

| Ligand | Metal Salt | Resulting Complex Structure | Reference |

|---|---|---|---|

| 1,3-Diisobutyl Thiourea | CuCl | Tri-nuclear, [Cu₃L₃Cl₃] | mdpi.com |

| 1,3-Diisobutyl Thiourea | AgNO₃ | Bi-nuclear, Ag₂L₆₂ | mdpi.com |

| 1,3-Diisobutyl Thiourea | AgCl | Hexa-nuclear, [Ag₆L₈Cl₄] | mdpi.com |

| N,N'-Di-tert-butylthiourea | SbX₃ (X=halide) | Triply bridged dimer |

Oxidation and Substitution: The thiourea moiety can undergo oxidation reactions, and its derivatives are noted for their antioxidant properties. This reactivity implies that the sulfur atom can be targeted by oxidizing agents to form derivatives such as sulfonyl compounds. Furthermore, the thiourea core can participate in substitution reactions with various electrophiles, leading to the formation of diverse organosulfur compounds. A primary example of this is S-alkylation, where reaction with an alkyl halide would produce a stable isothiourea salt. This reactivity is a cornerstone of thiourea chemistry, forming the basis for more complex transformations. conicet.gov.ar

Cyclization Reactions: Dialkylthioureas are valuable precursors in heterocyclic synthesis. They can react with appropriate bifunctional reagents to form a variety of ring systems. For instance, research has shown that N,N'-dialkylthioureas can undergo a domino cyclization reaction with β,γ-unsaturated α-ketoesters, catalyzed by a chiral phosphoric acid, to produce chiral thiohydantoins containing a quaternary stereocenter. researchgate.net Thioureas are also key components in the synthesis of other heterocycles like 1,3,4-thiadiazoles, although bulky substituents such as tert-butyl groups can sometimes result in low yields. thieme-connect.de The participation in such cyclizations highlights the utility of the N-C-S backbone in constructing complex molecular frameworks. conicet.gov.arbeilstein-journals.org

| Reaction Type | Reactants | Product Class | Key Findings | Reference |

|---|---|---|---|---|

| Domino Cyclization | N,N'-Dialkylthiourea and β,γ-Unsaturated α-Ketoester | Chiral Thiohydantoins | Forms a quaternary stereogenic center in an asymmetric synthesis. | researchgate.net |

| Heterocyclization | 2,3-Diazabuta-1,3-dienes and a sulfur source (e.g., thiourea) | 1,3,4-Thiadiazoles | Bulky substituents like tert-butyl can lead to low yields. | thieme-connect.de |

| Intramolecular Cyclization | 1-(2-Haloaroyl)-3-aryl thioureas with base | 1-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones | Proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. | conicet.gov.ar |

Modification of tert-Butyl Groups for Advanced Functionality

In contrast to the versatile reactivity of the thiourea core, the derivatization of this compound via chemical modification of its tert-butyl groups is not a well-documented strategy in the scientific literature. The tert-butyl group is known for its chemical inertness, which stems from two primary factors: a lack of α-protons for enolization or related reactions, and significant steric hindrance that shields the C-H bonds from attack.

Modern synthetic chemistry has made strides in the challenging field of C(sp³)–H bond activation, with various transition-metal-catalyzed methods being developed to functionalize otherwise unreactive alkyl groups. acs.orgrsc.org However, the application of these methods specifically to the tert-butyl groups of this compound is not commonly reported. In many catalytic systems designed for C-H activation, bulky tert-butyl groups are often noted as being "compatible," which indicates that they remain intact and unreacted throughout the chemical transformation. rsc.org

The direct, selective functionalization of the primary C-H bonds within a tert-butyl group remains a formidable synthetic challenge. acs.org Consequently, strategies for introducing advanced functionality to the this compound scaffold overwhelmingly focus on the more accessible and reactive thiourea core rather than attempting to modify the robust and sterically encumbered alkyl substituents.

Advanced Spectroscopic and Structural Characterization of 1,3 Di Tert Butylthiourea

Elucidation of Molecular Structure via X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise three-dimensional structural information of crystalline solids at an atomic level. nih.gov For 1,3-Di-tert-butylthiourea, this method has been instrumental in understanding its solid-state conformation, intermolecular interactions, and the resulting crystal packing.

Conformational Analysis in Solid State: Syn/Anti Isomerism

In the solid state, the conformation of the thiourea (B124793) backbone and the orientation of its substituents are key structural features. Unlike N,N'-di-n-butylthiourea where the n-butyl groups adopt a syn/anti conformation relative to the C=S bond, this compound exhibits a syn,syn conformation. researchgate.net This specific arrangement is notable because the steric bulk of the tert-butyl groups might be expected to favor a less crowded conformation. The adoption of the syn,syn form highlights the subtle interplay of steric and electronic effects that govern the molecule's preferred geometry in the crystalline state. researchgate.netnih.gov The planarity of the thiourea unit is also a significant aspect of its conformation, influencing how the molecules interact with each other.

Intermolecular Interactions and Crystal Packing Motifs

The way individual molecules of this compound arrange themselves in a crystal is dictated by various intermolecular forces. rsc.orgmdpi.com A predominant interaction in thiourea derivatives is the formation of hydrogen-bonded dimers. researchgate.net In many N,N'-disubstituted thioureas, molecules form centrosymmetric dimers through N-H···S=C hydrogen bonds, creating a characteristic R2(8) graph set motif. researchgate.net While specific details on the crystal packing of this compound were not found in the provided search results, the packing in analogous structures like N,N'-di-n-butylthiourea involves these dimers further linking into layers. researchgate.net The hydrocarbon portions of the molecules then interact via van der Waals forces, leading to a three-dimensional structure. researchgate.net The analysis of intermolecular interactions is crucial for understanding the physical properties of the crystal. cam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR provide valuable insights into its conformational behavior in different solvent environments. sikhcom.net

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show signals corresponding to the N-H protons and the protons of the tert-butyl groups. The chemical shift of the N-H protons can be sensitive to concentration and solvent due to hydrogen bonding effects. The tert-butyl groups, being equivalent in a symmetrical conformation, would be expected to show a single, sharp signal. The integration of these signals confirms the ratio of the different types of protons in the molecule.

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| N-H | Variable | Broad singlet |

| C(CH₃)₃ | ~1.5 | Singlet |

This is an interactive data table based on general principles of ¹H NMR spectroscopy for similar structures.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the thiocarbonyl carbon (C=S), the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. The chemical shift of the C=S carbon is particularly characteristic and appears significantly downfield.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| C=S | ~180-190 |

| C (CH₃)₃ | ~50-60 |

| C(C H₃)₃ | ~30 |

This is an interactive data table based on general principles of ¹³C NMR spectroscopy for similar structures.

Advanced NMR Techniques for Conformational Dynamics and Exchange Processes

The conformational flexibility of this compound, primarily involving restricted rotation around the C-N amide bonds and the orientation of the bulky tert-butyl groups, can be thoroughly investigated using advanced Nuclear Magnetic Resonance (NMR) techniques. nih.gov These methods provide insights into the dynamic processes that are often averaged out in standard NMR experiments. ox.ac.uk

Variable-Temperature (VT) NMR: VT-NMR is a crucial tool for studying molecules undergoing conformational exchange. ox.ac.uk For this compound, lowering the temperature of the NMR experiment would slow the rate of rotation around the C-N bonds. At room temperature, the signals for the tert-butyl protons might appear as a single, sharp peak, indicating rapid exchange on the NMR timescale. As the temperature is lowered, this peak would broaden and eventually decoalesce into separate signals corresponding to the distinct chemical environments of the syn and anti conformers relative to the sulfur atom. researchgate.netresearchgate.net Analyzing the coalescence temperature and the separation of the signals allows for the calculation of the energy barrier (ΔG‡) for this rotational process.

2D NMR Spectroscopy: Two-dimensional NMR experiments are instrumental in confirming structural assignments and understanding spatial relationships within the molecule. numberanalytics.com

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the lack of proton-proton coupling across the thiourea core, it would confirm the isolated nature of the tert-butyl spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for probing through-space proximity between atoms, providing direct evidence of the preferred conformation. For this compound, NOESY could detect correlations between the N-H protons and the protons of the tert-butyl groups. The presence or absence of specific NOE cross-peaks would help determine whether the tert-butyl groups preferentially adopt a syn or anti conformation relative to each other. chemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and skeletal structure of this compound. Infrared (IR) and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa, due to their different selection rules based on changes in dipole moment and polarizability, respectively. edinst.comup.ac.za

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is dominated by modes associated with the thiourea core and the tert-butyl substituents. Key vibrational bands can be assigned based on established group frequencies for related thiourea derivatives. researchgate.netresearchgate.neteurjchem.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Description |

| N-H Stretch | 3200 - 3400 | IR, Raman | Typically appears as a sharp to broad band. Its position is sensitive to hydrogen bonding. |

| C-H Stretch (tert-butyl) | 2850 - 3000 | IR, Raman | Strong bands corresponding to the symmetric and asymmetric stretching of the methyl groups. |

| C=S Stretch (Thioamide I) | 1200 - 1400 | IR, Raman | This mode is often coupled with C-N stretching and N-H bending, making its assignment complex. |

| C-N Stretch & N-H Bend | 1400 - 1600 | IR, Raman | A complex region with multiple coupled vibrations, often referred to as Thioamide II and III bands. |

| C=S Stretch (purer mode) | 600 - 750 | IR, Raman | A more pure C=S stretching vibration often appears in this region and can be strong in the Raman spectrum. up.ac.zaresearchgate.net |

| Skeletal Bending | 400 - 600 | IR, Raman | Vibrations involving the bending and deformation of the entire molecular skeleton. |

This table is generated based on typical values for thiourea derivatives and may not represent exact experimental values for this compound.

Correlation of Spectroscopic Signatures with Molecular Structure

The precise positions and intensities of the vibrational bands are directly correlated with the molecule's structure. arxiv.orgsmu.edu In the solid state, strong intermolecular hydrogen bonding of the N-H···S=C type is expected, similar to that observed in other disubstituted thioureas. researchgate.net This interaction would cause a red-shift (lowering of frequency) and broadening of the N-H stretching band in the IR spectrum compared to its frequency in a dilute, non-polar solution.

The C=S stretching vibration is particularly informative. Its frequency is influenced by the electronic effects of the substituents and any coupling with other vibrational modes. up.ac.za The bulky tert-butyl groups may induce steric strain that could affect the planarity of the thiourea backbone, leading to shifts in the C-N and C=S stretching frequencies. Comparing the solid-state and solution spectra can provide insights into the influence of crystal packing and hydrogen bonding on the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. slideshare.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, with a molecular formula of C₉H₂₀N₂S, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. sielc.com

Molecular Formula: C₉H₂₀N₂S

Monoisotopic Mass: 188.13472 g/mol sielc.com

Technique: HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure this mass to within a few parts per million (ppm), confirming the elemental composition and ruling out other possibilities. researchgate.netnih.gov

Mechanisms of Ion Fragmentation

Upon electron impact ionization in a mass spectrometer, the molecular ion ([M]⁺˙) of this compound is formed. This high-energy ion readily undergoes fragmentation to produce smaller, more stable ions. libretexts.org The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral radicals.

A primary and highly favorable fragmentation pathway is the α-cleavage, involving the loss of a tert-butyl group to form a very stable tertiary carbocation.

Key Fragmentation Pathways:

Loss of a tert-butyl radical: This is often the most prominent fragmentation, leading to the formation of a resonance-stabilized ion.

[C₉H₂₀N₂S]⁺˙ → [C₅H₁₃N₂S]⁺ + •C₄H₉ (m/z 131)

Formation of the tert-butyl cation: Cleavage of the C-N bond can lead to the formation of the highly stable tert-butyl cation, which would result in a strong peak at m/z 57.

[C₉H₂₀N₂S]⁺˙ → [C₄H₉]⁺ + •C₅H₁₁N₂S (m/z 57)

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer followed by cleavage are possible.

Cleavage of the thiocarbonyl group: Fragmentation can also occur around the C=S bond.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Mechanism |

| 188 | [M]⁺˙ | [C₉H₂₀N₂S]⁺˙ | Molecular Ion |

| 131 | [M - C₄H₉]⁺ | [C₅H₁₃N₂S]⁺ | α-cleavage, loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Formation of tert-butyl cation |

This table outlines the most probable fragmentation pathways based on general principles of mass spectrometry. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Investigations of 1,3 Di Tert Butylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules like 1,3-di-tert-butylthiourea. These methods allow for the precise determination of electronic structure, which governs the molecule's stability and reactivity patterns.

Density Functional Theory (DFT) is a computational method widely used to predict the geometry and energy of molecules. Studies on N,N'-dialkylthioureas demonstrate that the conformational preferences are a delicate balance between steric effects and electronic interactions. For this compound, the most significant feature is the presence of two bulky tert-butyl groups attached to the nitrogen atoms.

Experimental data has shown that unlike less sterically hindered analogues such as 1,3-di-n-butylthiourea which adopt a syn-anti conformation, this compound is forced into a syn,syn conformation. In this arrangement, both tert-butyl groups are on the same side of the C=S double bond. This specific geometry is a direct consequence of minimizing the steric repulsion between the large tert-butyl substituents.

DFT calculations on related thiourea (B124793) derivatives are used to explore the potential energy surface and determine the relative stability of different conformers. For instance, calculations on diphenylthiourea have shown that the cis-trans conformer is more stable than the trans-trans conformer by approximately 9.6 kJ/mol. nih.gov Similar computational approaches are applied to understand the energetic consequences of the fixed syn,syn geometry in this compound, confirming that this conformation represents an energy minimum despite the inherent steric strain. The optimization of molecular geometry using DFT, often with functionals like B3LYP, provides theoretical structural parameters that are in close agreement with experimental data from techniques like X-ray crystallography. physchemres.org

Table 1: Conformational Characteristics of Dialkylthioureas

This table contrasts the computationally and experimentally determined conformational properties of this compound with its less sterically hindered n-butyl analogue.

| Compound | Typical Conformation | Primary Reason | Intermolecular H-Bonding Motif |

| This compound | syn,syn | Steric hindrance of tert-butyl groups | Forms isolated molecules or alternative packing; classic dimer is disfavored. reddit.com |

| 1,3-Di-n-butylthiourea | syn,anti | Lower steric demand of n-butyl groups | Forms centrosymmetric dimers via dual N-H···S hydrogen bonds. reddit.com |

For higher accuracy in energetic calculations, particularly for rotational barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. These methods are computationally more intensive than DFT but can provide more precise results for electron correlation effects.

A study using the MP2/aug-cc-pVDZ level of theory investigated the potential energy surfaces for rotation in a series of alkyl- and phenyl-substituted thioureas. researchgate.net This research reported the rotational barriers around the C(sp²)–N and N–C(sp³) bonds. For tert-butylthiourea, the maximum barrier to rotation for the tert-butyl substituent was predicted to be 5.3 kcal/mol. researchgate.net This value is lower than that for ethyl (8.9 kcal/mol) and isopropyl (8.6 kcal/mol) substituents, a result attributed to the specific steric interactions during the rotation of the bulky group. researchgate.net Such high-level calculations are crucial for accurately modeling the molecule's dynamic behavior.

Table 2: Calculated Rotational Barriers for Alkylthiourea Derivatives

Data from ab initio calculations at the MP2/aug-cc-pVDZ level of theory, showing the energy barrier for rotation of the alkyl substituent.

| Substituent | Maximum Rotational Barrier (kcal/mol) |

| Methyl | 1.2 |

| Ethyl | 8.9 |

| Isopropyl | 8.6 |

| tert-Butyl | 5.3 |

Source: researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO-LUMO gap is typically calculated using DFT methods, often with hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP and ωB97XD, which can provide more accurate predictions. nih.govphyschemres.org For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-donating capability, while the LUMO is typically centered on the thiocarbonyl (C=S) group. While specific values for this compound are not prominently reported in the surveyed literature, these standard computational methods are routinely used to determine its electronic properties and predict its behavior in charge-transfer interactions.

Ab Initio Methods for High-Accuracy Calculations

Theoretical Exploration of Hydrogen Bonding Interactions

Hydrogen bonding is a critical non-covalent interaction that dictates the supramolecular assembly of thiourea derivatives. Theoretical methods are vital for characterizing and quantifying these interactions.

In many N,N'-disubstituted thioureas, the molecules self-assemble into centrosymmetric dimers through a pair of intermolecular N-H···S hydrogen bonds. reddit.com This is a common and stable structural motif. For example, the crystal structure of 1,3-di-n-butylthiourea shows this classic dimer formation, where the syn,anti conformation of the molecule allows the N-H donors and the thiocarbonyl sulfur acceptors of two separate molecules to align perfectly. reddit.com

However, the case of this compound is distinct. Due to the steric constraints imposed by the bulky tert-butyl groups, the molecule adopts a syn,syn conformation. reddit.com This specific geometry makes the formation of the typical centrosymmetric dimer unfavorable, as the N-H groups are not positioned for optimal intermolecular bonding with a neighboring molecule in the same pattern. Consequently, the hydrogen bonding in crystalline this compound is expected to be significantly different, likely involving alternative packing motifs or weaker, less directional interactions, distinguishing it from its less substituted counterparts.

The strength of hydrogen bonds in thiourea systems can be quantitatively assessed using computational techniques. DFT calculations can determine the interaction energy of a hydrogen-bonded dimer by comparing the energy of the complex to the sum of the energies of the individual monomers, often with corrections for basis set superposition error (BSSE).

Further analysis using methods like the Atoms in Molecules (AIM) theory can characterize the nature of the N-H···S bond by analyzing the electron density at the bond critical point. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that reveals the stabilizing energy associated with the charge transfer from the sulfur lone pair (the H-bond acceptor) to the antibonding orbital of the N-H bond (the H-bond donor). researchgate.net In typical thioureas, these N-H···S interactions are a dominant factor in the stability of the crystal packing. researchgate.net For this compound, while strong intermolecular N-H···S bonds are disfavored by its conformation, these theoretical tools would be essential to quantify any weaker or alternative hydrogen bonds that contribute to its solid-state structure.

Intra- and Intermolecular Hydrogen Bonding Characteristics

Molecular Dynamics Simulations for Conformational Space and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their flexibility and the various shapes, or conformations, they can adopt. sfu.ca For this compound, MD simulations, often complemented by Density Functional Theory (DFT) calculations, are essential for exploring its complex potential energy surface, which is largely defined by the rotation around the two C–N bonds. sfu.canih.gov

The conformational landscape of this compound is dominated by hindered internal rotation around the C–N bonds of the thiourea backbone. ias.ac.in This rotation is significantly influenced by the substantial steric bulk of the two tert-butyl groups. The planarity of the thiourea unit (S=C-N) results from the delocalization of the nitrogen lone pair electrons into the C=S π-system, giving the C–N bonds partial double-bond character. rsc.org This delocalization creates a significant energy barrier to rotation.

Computational methods like DFT are employed to calculate the potential energy surface by systematically rotating the dihedral angles defined by the tert-butyl groups relative to the thiourea plane. researchgate.net These calculations typically identify three principal planar conformers as energy minima: syn-syn, syn-anti, and anti-anti. The syn or anti designation refers to the orientation of the N-H bond relative to the C=S bond. However, due to the large size of the tert-butyl groups, the most relevant descriptor is the orientation of these groups themselves.

The primary conformers arising from rotation around the C-N bonds are:

trans-trans (or anti-anti): Both tert-butyl groups are positioned on opposite sides of the C=S bond.

cis-trans (or syn-anti): One tert-butyl group is on the same side as the C=S bond, while the other is on the opposite side.

cis-cis (or syn-syn): Both tert-butyl groups are on the same side as the C=S bond. This conformation often experiences significant steric strain due to the proximity of the two bulky groups.

MD simulations can then be used to sample the dynamic transitions between these stable conformations over time, revealing the relative populations of each state and the energy barriers separating them. sfu.ca These barriers to rotation are critical for understanding the molecule's dynamic behavior and its ability to act as a ligand or organocatalyst. ias.ac.in

| Conformer | Description | Key Dihedral Angles (H-N-C=S) | Expected Relative Stability |

|---|---|---|---|

| trans-trans (anti-anti) | Both N-H bonds are anti-periplanar to the C=S bond. Tert-butyl groups are maximally separated. | ~180°, ~180° | Often the most stable due to minimized steric hindrance. |

| cis-trans (syn-anti) | One N-H bond is syn-periplanar and one is anti-periplanar to the C=S bond. | ~0°, ~180° | Intermediate stability, representing a balance of steric and electronic factors. |

| cis-cis (syn-syn) | Both N-H bonds are syn-periplanar to the C=S bond. Tert-butyl groups are in close proximity. | ~0°, ~0° | Generally least stable due to significant steric repulsion between the bulky tert-butyl groups. |

The conformational preferences and intermolecular interactions of this compound are highly sensitive to the chemical environment, particularly the solvent. acs.orgresearchgate.net Computational models must account for solvent effects to produce reliable and accurate results. numberanalytics.com These effects are typically incorporated into MD and DFT calculations using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the simulation box around the solute. This method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonds between the thiourea N-H protons and solvent acceptor atoms (e.g., the oxygen in dimethyl sulfoxide) or between the thiocarbonyl sulfur and solvent donor atoms.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a defined dielectric constant. ekb.eg This approach accounts for the bulk electrostatic effects of the solvent, which can stabilize or destabilize conformers based on their dipole moments.

For this compound, polar solvents can significantly influence the conformational equilibrium. Solvents capable of forming hydrogen bonds can stabilize conformers where the N-H groups are accessible. researchgate.net The choice of solvent can alter the energy landscape, potentially changing the identity of the lowest-energy conformer and affecting the barriers to internal rotation. ekb.eg Computational studies have shown that a combination of MD simulations to generate solvent configurations followed by quantum mechanical calculations on solute-solvent clusters can provide a highly accurate picture of environmental effects on molecular structure and properties. cas.cz

Conformational Landscape Sampling

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling, particularly with DFT, is a cornerstone for elucidating the mechanisms of chemical reactions involving this compound, especially in its role as an organocatalyst. nih.gov Thioureas are effective catalysts because their two N-H groups can act as hydrogen-bond donors, activating electrophilic substrates and organizing the transition state geometry. acs.orgharvard.edu

Transition state theory (TST) provides the conceptual framework for understanding reaction rates based on the properties of a high-energy intermediate structure known as the transition state (TS). wikipedia.orgfiveable.me Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy maximum along the reaction coordinate but an energy minimum in all other directions. libretexts.org

For a reaction catalyzed by this compound, computational analysis involves mapping the entire reaction pathway:

Reactant Complex: The initial state where the catalyst and reactant(s) are bound together, typically through hydrogen bonds.

Transition State(s): The high-energy structures corresponding to the key bond-forming or bond-breaking steps. In thiourea catalysis, the TS often features a network of hydrogen bonds that holds the reactants in a precise orientation. harvard.edunih.gov

Intermediate(s): Any stable species formed between the reactant and product states.

Product Complex: The final state where the product is still bound to the catalyst before release.

| Step | Description | Computational Focus |

|---|---|---|

| 1. Catalyst-Substrate Binding | The thiourea binds to the electrophile (e.g., a nitroalkene) via hydrogen bonds, activating it for nucleophilic attack. | Geometry and binding energy of the initial hydrogen-bonded complex. |

| 2. Nucleophilic Attack | The nucleophile adds to the activated electrophile. This is often the rate- and stereochemistry-determining step. | Location and energy calculation of the transition state (TS1) for C-C bond formation. |

| 3. Intermediate Formation | A zwitterionic or neutral intermediate is formed, still bound to and stabilized by the thiourea catalyst. | Geometry and energy of the reaction intermediate. |

| 4. Proton Transfer/Product Formation | A proton transfer step may occur to yield the final neutral product. | Location and energy calculation of the transition state for proton transfer (TS2). |

| 5. Product Release | The final product dissociates from the catalyst, regenerating it for the next catalytic cycle. | Calculation of the energy of the product complex and the overall reaction thermodynamics. |

One of the most powerful applications of computational modeling in catalysis is the prediction of stereochemical outcomes. nih.govresearchgate.net In asymmetric catalysis, a chiral catalyst directs a reaction to favor one stereoisomer over another. The origin of this selectivity lies in the transition states.

When a reaction can lead to two different stereoisomers (e.g., R and S enantiomers), each pathway proceeds through its own distinct transition state (TS-R and TS-S). While these transition states are structurally similar, they are diastereomeric and thus have different energies. Computational methods can accurately calculate the Gibbs free energies of these competing transition states (G‡R and G‡S).

The difference in these free energies (ΔΔG‡ = G‡S - G‡R) directly correlates to the ratio of the products. A lower energy transition state corresponds to a faster reaction rate for that pathway. For example, in thiourea-catalyzed reactions, the precise geometry of the hydrogen bonds between the catalyst and substrates in the transition state creates a specific chiral environment. nih.gov This environment preferentially stabilizes one transition state over the other through more favorable steric and electronic interactions, leading to the selective formation of one stereoisomer. harvard.edu This ability to computationally predict and rationalize enantioselectivity is a crucial tool for the design of new and more effective organocatalysts. numberanalytics.com

Applications of 1,3 Di Tert Butylthiourea in Advanced Chemical Synthesis and Materials Science

Coordination Chemistry: 1,3-Di-tert-butylthiourea as a Ligand

Thiourea (B124793) and its derivatives are well-established ligands in coordination chemistry, capable of coordinating with a wide array of metal ions. conicet.gov.ar The presence of both sulfur and nitrogen donor atoms allows for diverse coordination behaviors. conicet.gov.ar In the case of this compound, the large tert-butyl substituents play a crucial role in influencing the structure, stability, and reactivity of the resulting metal complexes.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The bulky nature of the tert-butyl groups often dictates the stoichiometry and coordination number of the final complex, preventing the coordination of a large number of ligands around the metal center.

A notable example is the reaction of this compound (dtbtu) with antimony(III) halides (SbX₃, where X = Cl, Br). acs.org This reaction leads to the formation of unique, triply bridged dimeric structures with the general formula [(dtbtu)SbX₂(μ-X)₂(μ-dtbtu)SbX₂(dtbtu)]. This demonstrates the ligand's ability to not only coordinate directly to a metal center but also to act as a bridging ligand, a feature that is significant in the construction of polynuclear complexes.

The general approach for synthesizing such complexes often involves straightforward solution-phase reactions at room temperature or with gentle heating. The choice of solvent is critical and is usually one in which both the ligand and the metal salt are soluble, such as ethanol, methanol, or acetonitrile (B52724). tubitak.gov.tr The resulting complexes can often be isolated as crystalline solids upon solvent evaporation or by precipitation with a less-polar solvent.

Coordination Modes and Geometry of Metal-Thiourea Complexes

The coordination of this compound to a metal center predominantly occurs through the sulfur atom. The sulfur atom, being a soft donor, readily coordinates to soft metal ions. While the nitrogen atoms also possess lone pairs, their involvement in coordination is less common, especially in N,N'-disubstituted thioureas, due to the delocalization of electron density within the N-C-S moiety and the significant steric hindrance imposed by the tert-butyl groups.

X-ray crystallographic studies on related N,N'-dialkylthioureas, such as 1,3-di-n-butylthiourea, reveal that the conformation of the alkyl groups relative to the C=S bond is a key structural feature. researchgate.net While 1,3-di-n-butylthiourea adopts a syn,anti conformation, studies have shown that this compound molecules preferentially adopt a syn,syn conformation. researchgate.net This specific conformation influences the packing of the molecules in the solid state and, more importantly, how the ligand presents its donor atom for coordination to a metal center. In the case of the antimony(III) halide dimers, the thiourea ligands coordinate via the sulfur atom. acs.org The geometry around the antimony atoms is typically distorted, reflecting the influence of the lone pair on Sb(III) and the steric bulk of the coordinated ligands.

Electronic and Magnetic Properties of Resulting Coordination Compounds

The electronic and magnetic properties of coordination compounds are fundamentally linked to the d-electron configuration of the metal ion and the geometry of the complex. The interaction between the ligand and the metal ion's d-orbitals leads to a splitting of their energies, which can be probed by electronic spectroscopy (UV-Vis).

The electronic spectra of complexes containing thiourea ligands are characterized by transitions that can be either d-d transitions (centered on the metal) or charge-transfer (CT) transitions (involving both metal and ligand orbitals). dergipark.org.tr A study on charge-transfer complexes between iodine and various substituted thioureas in dichloromethane (B109758) solution provided specific spectroscopic data for this compound. scribd.com

| Property | Value |

|---|---|

| λmax (nm) | 312.0 |

| Molar Absorptivity, εmax (l mol-1 cm-1) | 35500 |

| Formation Constant, K (l mol-1) | 14400 |

| Enthalpy of Formation, -ΔH° (kJ mol-1) | 51.3 |

| Entropy of Formation, -ΔS° (J mol-1 K-1) | 101.1 |

Applications in Catalysis via Metal-Thiourea Complexes

Metal complexes derived from thiourea ligands have shown promise as catalysts in various organic transformations, including oxidation and C-C bond-forming reactions. conicet.gov.arsioc-journal.cn The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

For example, ruthenium(II) and ruthenium(III) complexes containing N-acylthiourea ligands have demonstrated catalytic activity in the oxidation of various alcohols to their corresponding aldehydes and ketones. conicet.gov.ar Similarly, cobalt(III) complexes with related ligands have been used to catalyze alcohol oxidation with tert-butyl hydroperoxide. conicet.gov.ar There are also reports on the catalytic activity of complexes with ligands structurally similar to this compound in oxidation reactions. For instance, metal complexes with 3,5-di-tert-butylcatechol (B55391) have been studied for their efficiency in catalytic oxidation. researchgate.net

Although specific studies detailing the catalytic applications of metal complexes derived exclusively from this compound are scarce, the existing research on analogous systems suggests a strong potential for such applications. The steric bulk of the tert-butyl groups could play a beneficial role in catalysis by creating a specific pocket around the metal's active site, potentially leading to enhanced selectivity in substrate transformation.

Organocatalysis: this compound as a Catalyst Scaffold

In recent decades, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Thiourea derivatives have become a prominent class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors.

Bifunctional Hydrogen Bonding Organocatalysis

The catalytic power of many thiourea-based organocatalysts stems from their ability to perform bifunctional catalysis. This often involves the thiourea moiety activating an electrophile through double hydrogen bonding, while another functional group on the catalyst (e.g., a tertiary amine) activates the nucleophile. mdpi.com This dual activation brings the reactants into close proximity within a well-organized, chiral transition state, facilitating highly enantioselective reactions.

The thiourea group's two N-H protons can form strong hydrogen bonds with Lewis basic sites on a substrate, such as the oxygen atoms of a nitro group or a carbonyl group. aalto.fi This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

While much of the research has focused on chiral thiourea derivatives for asymmetric synthesis, the fundamental principles of hydrogen bond activation are applicable to achiral catalysts as well. The this compound scaffold provides the essential N-H functionalities for this type of catalysis. For example, in the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene, a chiral thiourea organocatalyst achieves high enantioselectivity through dual activation, where the thiourea hydrogen-bonds to the nitro group of the electrophile. mdpi.com Similarly, in the Michael addition of aldehydes to maleimides, a thiourea catalyst derived from diphenylethylenediamine was effective, with quantum calculations suggesting that hydrogen bonding plays a key role. nih.gov

Enantioselective Transformations Mediated by Chiral Thiourea Catalysts

Chiral thiourea derivatives, often incorporating the this compound scaffold, have proven to be highly effective organocatalysts for a wide array of enantioselective transformations. nih.govresearchgate.net These catalysts operate through hydrogen bonding interactions, activating substrates and controlling the stereochemical outcome of reactions. Their modular nature allows for straightforward modification to suit specific chemical transformations. nih.gov

One notable application is in the Pictet-Spengler cyclization, a crucial reaction for the synthesis of bioactive heterocycles like tetrahydro-β-carbolines, which form the core of many alkaloids and pharmaceutical candidates. nih.gov In a cooperative catalysis system, a chiral thiourea, in conjunction with a weak Brønsted acid like benzoic acid, can catalyze the reaction between tryptamine (B22526) derivatives and various aldehydes to produce chiral tetrahydro-β-carboline products with high enantioselectivity. nih.gov The thiourea catalyst plays a critical role in stabilizing intermediates and transition states throughout the reaction, particularly in the rate- and enantioselectivity-determining deprotonation step. nih.gov

Isothioureas, another class of catalysts derived from thioureas, have also been extensively used in enantioselective synthesis since their introduction by Birman. researchgate.net They function as Lewis base organocatalysts and have been applied in various reactions, including kinetic resolutions of secondary alcohols and cycloadditions. researchgate.net The catalytic activity of these isothioureas can be fine-tuned by altering the chalcogen atom within the catalyst's structure, which modulates the key chalcogen bonding interaction in the catalytically active intermediates. researchgate.net

The development of these chiral thiourea and isothiourea catalysts has significantly expanded the toolbox of synthetic chemists, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. nih.govdiva-portal.org

Mechanistic Studies of Organocatalytic Processes

The efficacy of this compound and its derivatives in organocatalysis has prompted detailed mechanistic investigations to understand the origins of their catalytic power and selectivity. nih.govmdpi.com These studies, often combining kinetic experiments, computational modeling, and structure-activity relationship analyses, have provided valuable insights into the intricate workings of these catalytic systems.

In the aforementioned Pictet-Spengler reaction co-catalyzed by a chiral thiourea and benzoic acid, mechanistic studies revealed that the thiourea catalyst accelerates the reaction by stabilizing all intermediates and transition states leading up to the final, selectivity-determining step. nih.gov The key to enantioselectivity lies in the formation of a chiral thiourea-carboxylate complex that facilitates the deprotonation of the pentahydro-β-carbolinium ion intermediate. nih.gov Density functional theory (DFT) calculations have shown that differential π-π and C-H···π interactions within a hydrogen-bonded scaffold are the primary factors controlling the stereochemical outcome. nih.gov

For bifunctional catalysts that incorporate both a thiourea and a tertiary amine moiety, several activation modes have been proposed to explain their catalytic activity. mdpi.com These modes generally involve the thiourea unit acting as a hydrogen-bond donor to activate an electrophile, while the tertiary amine acts as a Brønsted base to deprotonate a nucleophile, bringing the two reacting partners into close proximity in a chiral environment. mdpi.com Theoretical studies have been instrumental in discerning the operative reaction pathways and in rationalizing the observed stereoselectivities. mdpi.com

These mechanistic insights are not only crucial for understanding existing catalytic systems but also for the rational design of new and more efficient organocatalysts for a broader range of chemical transformations. nih.govmdpi.com

Applications in Polymer Synthesis

The principles of organocatalysis, particularly those involving thiourea derivatives, have been extended to the field of polymer synthesis. core.ac.uk Organocatalysts offer a metal-free alternative for polymerization reactions, which is advantageous for applications where metal contamination is a concern, such as in biomedical materials.

Thioureas have been investigated as catalysts for the synthesis of polyurethanes. core.ac.uk For instance, in the reaction between isocyanates and alcohols, thiourea catalysts have demonstrated activities comparable to traditional organometallic catalysts like dibutyltin (B87310) dilaurate. core.ac.uk The mechanism is believed to involve the formation of an adduct between the isocyanate and the thiourea catalyst, which then facilitates the formation of the urethane (B1682113) linkage. core.ac.uk

While direct applications of this compound in polymerization are less commonly reported, its derivatives and related thiourea compounds are actively being explored. For example, 1,3-Di-Boc-2-methylisothiourea, a related compound with tert-butoxycarbonyl (Boc) protecting groups, is used to synthesize guanidinium-rich polymers that can enhance cellular uptake, a property valuable for drug delivery systems. smolecule.com The development of efficient organocatalytic systems for step-growth polymerization is an ongoing area of research with the potential to provide more sustainable and versatile methods for polymer synthesis. core.ac.uksioc-journal.cn

Supramolecular Chemistry: Molecular Recognition and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the formation of complex, organized structures from smaller molecular components. fiveable.me this compound and its derivatives are excellent building blocks for supramolecular chemistry due to the strong hydrogen-bonding capabilities of the thiourea moiety.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule. fiveable.menih.gov The thiourea group is a powerful recognition motif, particularly for anions, due to the two N-H protons that can act as hydrogen-bond donors.

Calixarenes, macrocyclic host molecules, functionalized with thiourea groups at their upper or lower rim have been extensively studied as receptors for various guest species. acs.org The incorporation of this compound units onto a calix researchgate.netarene scaffold, for example, creates a host capable of binding anions through hydrogen bonding. acs.org The bulky tert-butyl groups can also play a role in defining the shape and size of the binding cavity, thus influencing the selectivity of the host for different guests. nih.gov

The principles of molecular recognition are fundamental to the design of sensors, catalysts, and systems for controlled drug release. rsc.orgcolorado.edu The ability of thiourea-based hosts to selectively bind specific molecules is a testament to the power of non-covalent interactions in creating highly ordered and functional supramolecular systems.

The strong affinity of the thiourea group for anions has led to the development of numerous synthetic anion receptors and transporters based on this compound and related structures. researchgate.net Anion recognition is crucial in various biological and chemical processes, and synthetic transporters that can facilitate the movement of anions across lipid membranes have potential applications in medicine, for instance, in treating channelopathies or as antimicrobial agents. nih.gov

Researchers have designed and synthesized various scaffolds functionalized with thiourea groups to optimize anion binding and transport. For example, tetrapodal thiourea receptors with bulky tert-butyl substituents have shown significantly improved selectivity for chloride uniport over proton transport. mdpi.com Rotaxanes, which are mechanically interlocked molecules, have also been functionalized with thiourea units on their macrocyclic ring. These thiourea-bearing rotaxanes have demonstrated efficient and selective transport of chloride anions across synthetic lipid bilayers. nih.gov The efficiency of transport can be influenced by the fluidity of the membrane, highlighting the interplay between the transporter and its environment. nih.gov

The ability to selectively recognize and transport anions is a key area of research in supramolecular chemistry, with thiourea-based systems at the forefront of these investigations. researchgate.net

Table 1: Anion Transport Efficiency of Thiourea-Containing Rotaxanes This interactive table summarizes the half-maximal effective concentration (EC50) values for chloride transport by different rotaxanes, highlighting the importance of the thiourea recognition unit.

| Compound | Description | EC50 (mol%) |

|---|---|---|

| Rotaxane 1 | Ring with thiourea units | 0.243 |

| Rotaxane 2 | Ring with thiourea units | 0.736 |

| Rotaxane 3 | Ring without thiourea units | 4.044 |

| Axle 4 | Individual axle component | 4.986 |

| Ring 5 | Unthreaded ring component | Lowest activity |

Data sourced from a study on thiourea-based rotaxanes. nih.gov

The directional and specific nature of the hydrogen bonds formed by the thiourea group makes this compound an excellent building block for the construction of well-defined supramolecular assemblies and networks. researchgate.netmdpi.com These assemblies can range from discrete dimeric or oligomeric structures to extended one-, two-, or three-dimensional networks.

The self-association of molecules is a fundamental process in supramolecular chemistry, leading to the spontaneous formation of ordered structures. rsc.org In the solid state, this compound and its derivatives can form intricate hydrogen-bonding networks. These networks can be influenced by the presence of solvent molecules, which can be incorporated into the crystal lattice as guests. nih.gov

The ability to control the self-assembly process is crucial for the bottom-up fabrication of new materials with tailored properties. By modifying the substituents on the thiourea core, it is possible to tune the strength and directionality of the intermolecular interactions, thereby controlling the architecture of the resulting supramolecular assembly. mdpi.com This approach has been used to create a wide variety of supramolecular structures, including gels, liquid crystals, and porous materials.

Design of Functional Supramolecular Systems and Molecular Devices

This compound and its derivatives are valuable building blocks in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. These interactions, such as hydrogen bonding, are crucial for creating functional systems and molecular devices.

The thiourea group, with its ability to act as a hydrogen bond donor, plays a significant role in the construction of complex molecular architectures. nih.govresearchgate.netrsc.org The bulky tert-butyl groups on this compound provide steric hindrance, which can influence the geometry and stability of the resulting supramolecular assemblies.

A key application lies in the synthesis of rotaxanes , which are mechanically interlocked molecules consisting of a "wheel" component threaded onto a dumbbell-shaped "axle". researchgate.net The synthesis of these structures often relies on template-directed methods where a metal ion or another molecule guides the formation of the interlocked assembly. nih.gov For instance, active template copper-catalyzed azide-alkyne cycloaddition (AT-CuAAC) has been employed to create ontosight.ai-, nih.gov-, and rotaxanes in a stepwise manner without the need for protecting groups. mdpi.com In some cases, the macrocycle itself can influence the reactivity of the axle components, demonstrating the intricate interplay of steric and electronic effects in these systems. mdpi.com The stereochemistry of rotaxanes is a complex area of study, with different types of isomers possible, including those based on the orientation of the macrocycle relative to the axle. nih.gov

The design of receptors for anion recognition is another prominent area where thiourea derivatives are utilized. nih.govresearchgate.net The ability of the thiourea group to form strong hydrogen bonds with anions makes it an effective recognition motif. rsc.orgresearchgate.net By incorporating thiourea units into larger molecular frameworks like calixarenes, researchers can create highly selective and sensitive anion receptors. researchgate.netacs.org The acidity of the thiourea protons is a key factor in the binding process and can even lead to deprotonation of the receptor in the presence of certain anions. rsc.orgresearchgate.net

Functional Materials Science

The unique properties of this compound also lend themselves to applications in materials science, where it can be incorporated into polymers, used to develop sensors, and contribute to the formation of hybrid materials.

Integration into Polymer Systems

Thiourea derivatives can be integrated into polymer backbones to impart specific functionalities. ontosight.ai For example, they have been used in the synthesis of polyurethanes, where they can act as organocatalysts. core.ac.uk In some cases, thiourea co-catalysts are used in conjunction with other catalysts to control the polymerization process and prevent side reactions. core.ac.uk The resulting polymers can have high molecular weights and specific properties depending on the monomers and catalysts used. core.ac.uk

Guanidinium-rich polymers, which can be synthesized using derivatives of this compound, have shown promise in biological applications due to their ability to enhance cellular internalization. smolecule.com This property is valuable for developing new drug delivery systems and gene therapy vectors. smolecule.com Furthermore, thiourea compounds have been used as additives in elastomeric compositions to improve properties like abrasion resistance. google.com

Development of Sensors and Responsive Materials

The anion binding capabilities of thiourea derivatives are directly applicable to the development of chemical sensors. nih.gov Receptors containing thiourea groups can be designed to signal the presence of specific anions through changes in their optical or electrochemical properties. nih.gov For instance, some thiourea-based compounds exhibit fluorescence, which can be modulated by the binding of heavy metal ions like mercury, allowing for their detection in environmental samples. researchgate.net

The responsiveness of these materials stems from the dynamic nature of the non-covalent interactions involved. The binding and release of an anion can trigger a conformational change in the receptor molecule, which can be translated into a measurable signal. This principle is fundamental to the design of "smart" materials that can respond to their environment.

Potential in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the nanoscale, leading to materials with unique and often enhanced functionalities. frontiersin.orgresearchgate.net The integration of molecules like this compound into these hybrids can introduce specific recognition or catalytic sites.

Silica-based organic-inorganic hybrids are a well-studied class of materials with applications in areas such as drug delivery. nih.gov The organic component can be designed to interact with drug molecules, while the inorganic silica (B1680970) matrix provides structural stability. Photo-crosslinking reactions are a common method for preparing these hybrid materials, allowing for the creation of coatings and films with tailored properties. threebond.co.jp For example, the incorporation of sulfur-containing compounds can lead to materials with a high refractive index. threebond.co.jp The formation of coordination complexes between thiourea derivatives and metal halides can also serve as a route to creating novel hybrid materials with interesting structural and electronic properties. acs.org

Advanced Analytical Methodologies for 1,3 Di Tert Butylthiourea and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 1,3-Di-tert-butylthiourea. nih.gov The choice of technique depends on the analytical goal, whether it is routine purity assessment, preparative isolation, or trace-level quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. nih.gov Developing a robust HPLC method involves the systematic selection of a column, mobile phase, and detector to achieve optimal separation and peak resolution. researchgate.net For this compound, a reverse-phase (RP) HPLC method has been established as effective. nih.gov

This method typically employs a C18 column, which separates compounds based on their hydrophobicity. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water is used to elute the compound from the column. nih.govbiorxiv.org An acid, such as phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes. nih.govbiorxiv.org For applications requiring compatibility with mass spectrometry, phosphoric acid is replaced with a volatile acid like formic acid. nih.govbiorxiv.org This liquid chromatography method is also scalable, making it suitable for preparative separation to isolate impurities. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | biorxiv.org |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | nih.govbiorxiv.org |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | nih.govbiorxiv.org |

| Detection | UV-VIS or Mass Spectrometry (MS) | researchgate.net |

| Application | Analysis and Preparative Separation | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC. nih.gov These enhancements are primarily achieved by using columns packed with sub-2 µm particles. researchgate.netresearchgate.net The smaller particle size leads to a dramatic increase in separation efficiency, allowing for faster analyses and shorter column lengths without sacrificing resolution. mdpi.com

The established HPLC methods for this compound can be readily transferred to UPLC systems. nih.gov By using columns with smaller (e.g., 3 µm or less) particles, analysis times can be significantly reduced. biorxiv.org This increased speed allows for a greater number of samples to be analyzed, boosting laboratory productivity. mdpi.com Furthermore, the sharper and more concentrated peaks produced by UPLC lead to enhanced sensitivity, which is particularly advantageous when analyzing trace amounts of the compound or its impurities. researchgate.net The reduced solvent consumption associated with faster UPLC methods also makes it a more cost-effective and environmentally friendly technique. researchgate.net

Table 2: Comparison of HPLC and UPLC for Thiourea (B124793) Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | nih.gov |

| Analysis Speed | Standard | Significantly Faster | mdpi.com |

| Resolution | Good | Higher | researchgate.net |

| Sensitivity | Standard | 2-3 times higher | researchgate.net |

| Solvent Consumption | Higher | Lower | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative assessment of compound purity, particularly for substances that are volatile or can be made volatile through derivatization. jfda-online.com The process begins with the sample being vaporized and introduced into the gas chromatograph. Components of the sample are separated as they travel through a column based on their boiling points and interactions with the column's stationary phase.